molecular formula C10H9BrO4 B371787 1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid

1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid

Cat. No.: B371787
M. Wt: 273.08g/mol
InChI Key: YVIKTMIRJRIHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid is a complex organic compound with the molecular formula C10H9BrO4 and a molar mass of 273.08006 g/mol . This compound is characterized by its unique pentacyclic structure, which includes a bromine atom and two hydroxyl groups.

Preparation Methods

The synthesis of 1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes:

    Bromination: Introduction of the bromine atom into the precursor molecule.

    Hydroxylation: Addition of hydroxyl groups to the structure.

    Cyclization: Formation of the pentacyclic structure through a series of cyclization reactions.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl groups play crucial roles in its reactivity and interactions. The compound may act by binding to specific enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid can be compared with other similar compounds, such as:

    1-Chloro-9,9-dihydroxypentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-Bromo-9,9-dihydroxyhexacyclo[4.3.0.02,5.03,8.04,7]decane-4-carboxylic acid: Similar structure but with an additional ring.

The uniqueness of this compound lies in its specific combination of functional groups and pentacyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08g/mol

IUPAC Name

1-bromo-9,9-dihydroxypentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylic acid

InChI

InChI=1S/C10H9BrO4/c11-9-4-1-5(9)3-6(10(9,14)15)2(4)8(1,3)7(12)13/h1-6,14-15H,(H,12,13)

InChI Key

YVIKTMIRJRIHIN-UHFFFAOYSA-N

SMILES

C12C3C4C1(C5C2C3(C(C45)(O)O)Br)C(=O)O

Canonical SMILES

C12C3C4C1(C5C2C3(C(C45)(O)O)Br)C(=O)O

Origin of Product

United States

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